4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride
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Overview
Description
4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride is an organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride typically involves the reaction of 4-bromo-2-fluorobenzene with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the N-hydroxybenzenecarboximidoyl chloride moiety. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up by optimizing parameters such as reaction time, temperature, and concentration of reagents to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include amides, esters, nitroso compounds, nitro compounds, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated benzene derivatives such as:
- 4-bromo-2-fluorobenzene
- 4-chloro-2-fluorobenzene
- 4-bromo-2-chlorobenzene
Uniqueness
What sets 4-Bromo-2-fluoro-N-hydroxybenZimidoyl chloride apart is the presence of the N-hydroxybenzenecarboximidoyl chloride moiety, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1Z)-4-bromo-2-fluoro-N-hydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClFNO/c8-4-1-2-5(6(10)3-4)7(9)11-12/h1-3,12H/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSXQIJPRDYMEI-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)/C(=N/O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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